molecular formula C18H29N3O3S B2963936 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1421491-54-4

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2963936
CAS No.: 1421491-54-4
M. Wt: 367.51
InChI Key: YNKJOKKPYVSTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one is a useful research compound. Its molecular formula is C18H29N3O3S and its molecular weight is 367.51. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) explored a compound with structural similarity, focusing on its role as a neurokinin-1 (h-NK(1)) receptor antagonist. This compound showed effectiveness in pre-clinical tests for clinical efficacy in emesis and depression, indicating potential therapeutic applications in these areas (Harrison et al., 2001).

Library Generation for Diverse Compounds

Roman (2013) utilized a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material to generate a structurally diverse library of compounds. This approach underlines the potential for creating a wide range of chemically varied molecules for various applications (Roman, 2013).

Application in Dye-Sensitized Solar Cells

Wu et al. (2009) discussed the use of a carboxylated cyanine dye, structurally related to the compound , in improving photoelectric conversion efficiency in dye-sensitized solar cells. This indicates potential applications in renewable energy technologies (Wu et al., 2009).

Antibacterial and DNA Cleavage Potential

A study by Mali et al. (2019) on a similar compound, the maleate salt of a 1,2,5-thiadiazole derivative, revealed its antibacterial inhibition and DNA cleavage potential. This suggests its applicability in the medicinal field, particularly in the development of new antibacterial agents (Mali et al., 2019).

Use in Organic Synthesis and Pharmaceutical Research

Studies by Bacchi et al. (2005) and Ennis et al. (1990) highlight the use of related compounds in organic synthesis processes. These compounds serve as intermediates in the synthesis of various heterocyclic derivatives, demonstrating their utility in pharmaceutical research and development (Bacchi et al., 2005); (Ennis et al., 1990).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-14-17(15(2)24-19-14)4-5-18(22)21-6-3-11-25-13-16(21)12-20-7-9-23-10-8-20/h16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKJOKKPYVSTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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